![molecular formula C26H27ClN4O4 B2809333 9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540481-25-2](/img/structure/B2809333.png)
9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C26H27ClN4O4 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound includes a triazole ring fused with a quinazolinone moiety and substituted with chlorophenyl and trimethoxyphenyl groups. The presence of these functional groups is believed to contribute significantly to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazoloquinazolinones exhibit significant antimicrobial properties. In particular:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 2.50 to 20 µg/mL against various bacterial strains.
- The compound demonstrated effectiveness comparable to known antibiotics such as ciprofloxacin by inhibiting DNA gyrase B with an IC50 of 9.80 µM .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound 9 | 2.50 - 20 | Various bacteria |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated through its ability to stabilize human red blood cell (HRBC) membranes:
- Compounds in this class showed HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .
Antioxidant Activity
The antioxidant activity was assessed using DPPH scavenging assays:
- The compound exhibited substantial radical scavenging activity with percentages reaching up to 90.52%, highlighting its potential as an antioxidant agent .
Compound | DPPH Scavenging (%) |
---|---|
Compound 9 | 88.56 ± 0.43 |
Anticancer Activity
Studies have shown that the compound has notable anticancer properties:
- An investigation into its effects on A549 human lung cancer cells revealed an IC50 value of approximately 9 μM, indicating significant growth inhibition.
- Mechanistic studies suggest that the compound induces cell cycle arrest and inhibits migration capabilities in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study demonstrated the broad-spectrum activity of triazoloquinazolinones against both Gram-positive and Gram-negative bacteria. The findings support the potential application of these compounds as new antimicrobial agents.
- Anticancer Mechanisms : In vitro studies on various cancer cell lines (e.g., MCF7) have shown that triazoloquinazolinones can inhibit cell proliferation and induce apoptosis through various pathways.
Eigenschaften
IUPAC Name |
9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4/c1-26(2)12-17-21(18(32)13-26)22(15-8-6-7-9-16(15)27)31-25(28-17)29-24(30-31)14-10-19(33-3)23(35-5)20(11-14)34-4/h6-11,22H,12-13H2,1-5H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKNBZVDKCVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=CC=C5Cl)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.